molecular formula C12H17N3O B3032334 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one CAS No. 1439896-67-9

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one

Cat. No.: B3032334
CAS No.: 1439896-67-9
M. Wt: 219.28
InChI Key: RZTVGTYMJRFCBE-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one is a heterocyclic compound featuring a seven-membered azepan-2-one (ε-caprolactam) ring fused with a pyridine moiety substituted at the 4-position with an aminomethyl group. This structure combines the rigidity of the pyridine ring with the conformational flexibility of the azepanone, making it a promising scaffold in medicinal chemistry.

Properties

IUPAC Name

1-[4-(aminomethyl)pyridin-2-yl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-9-10-5-6-14-11(8-10)15-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTVGTYMJRFCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194011
Record name 2H-Azepin-2-one, 1-[4-(aminomethyl)-2-pyridinyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-67-9
Record name 2H-Azepin-2-one, 1-[4-(aminomethyl)-2-pyridinyl]hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, 1-[4-(aminomethyl)-2-pyridinyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with hexamethylenetetramine to form 2-(aminomethyl)pyridine. This intermediate is then reacted with azepan-2-one under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one with analogous compounds, focusing on structural variations, physicochemical properties, and inferred biological implications.

Pyridine vs. Pyrimidine Core Modifications

  • 1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride (CAS 2251054-49-4): Structural Difference: Replaces the pyridine ring with a pyrimidine core, shifting the aminomethyl group to the pyrimidin-5-position . Implications: Pyrimidine derivatives often exhibit enhanced metabolic stability compared to pyridines due to increased hydrogen-bonding capacity. However, the altered substituent position may affect target selectivity .
Property This compound 1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one HCl
Core Heterocycle Pyridine Pyrimidine
Aminomethyl Position Pyridin-4-yl Pyrimidin-5-yl
Molecular Weight Not reported 256.73 g/mol
Key Functional Groups Lactam, aminomethyl Lactam, aminomethyl, hydrochloride salt

Azepanone vs. Diazepane Ring Systems

  • 7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Structural Difference: Substitutes the azepanone with a 1,4-diazepane ring (containing an additional nitrogen atom). The absence of a lactam group may reduce hydrogen-bonding interactions with targets .

Substituent Variations on Pyridine Derivatives

  • 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33, ): Structural Difference: Lacks the azepanone ring but includes a methylthio-butyl substituent. Implications: The azepanone in the target compound likely enhances rigidity and binding affinity compared to linear alkyl chains, which may improve target engagement but reduce solubility .

Aromatic vs. Aliphatic Substituents

  • 1-(4-Methylbenzoyl)azepan-2-one (): Structural Difference: Replaces the aminomethylpyridine group with a 4-methylbenzoyl moiety. The aminomethylpyridine in the target compound offers a balance of hydrophilicity and aromaticity .

Key Research Findings and Trends

Positional Isomerism: The placement of the aminomethyl group on pyridine (4-position) versus pyrimidine (5-position) significantly impacts electronic properties and steric interactions, as seen in the comparison between the target compound and its pyrimidine analog .

Solubility vs. Permeability: Compounds with hydrophilic groups (e.g., aminomethyl) exhibit better aqueous solubility, while lipophilic substituents (e.g., benzoyl) enhance membrane permeability but may increase metabolic clearance .

Biological Activity

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one is a compound that combines a pyridine ring with an azepanone moiety, characterized by the molecular formula C12_{12}H16_{16}N2_2O. This unique structure contributes to its diverse biological activities, particularly in cancer research and interactions with nucleic acids.

Chemical Structure and Properties

The compound features an aminomethyl group at the 4-position of the pyridine ring and an azepanone group at the 2-position. This configuration enhances its reactivity and potential biological interactions, making it an interesting target for pharmacological studies.

Biological Activity Overview

This compound has demonstrated significant biological activities, particularly in the following areas:

  • Interaction with Nucleic Acids : The compound can form complexes with DNA, leading to structural disruptions through coordinate covalent interactions and hydrogen bonding. This activity is associated with moderate cytotoxicity, indicating potential applications in cancer therapeutics.
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits moderate cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • DNA Binding : The compound's ability to bind to DNA may interfere with replication and transcription processes, contributing to its cytotoxic effects.
  • Protein Interactions : It has been shown to interact with various proteins, which may modulate their function and influence cellular pathways involved in growth and survival.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-(Aminomethyl)pyridin-2(1H)-onePyridine ring with an amino groupFocused on neurotransmitter activity
6-AminomethylpyridineSimilar pyridine structurePrimarily used in agricultural applications
1-(4-Pyridinyl)azepan-2-oneAzepanone core with different substitutionPotentially different pharmacological profiles

This table highlights how the specific combination of functional groups in this compound contributes to its distinct biological activity compared to other compounds.

Case Studies

Recent studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications:

  • Antitumor Activity : Research indicates that derivatives of pyridine-based compounds exhibit significant antitumor properties. For instance, certain analogues have been identified as effective inhibitors of tumor growth in preclinical models, suggesting that similar mechanisms may be applicable to this compound .
  • Analgesic Properties : Some related compounds have shown promise as analgesics through their action on pain pathways, indicating that further exploration of this compound could yield valuable data regarding pain management applications .

Q & A

Q. What are the optimal synthetic routes for 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, such as reductive amination or nucleophilic substitution, to introduce the aminomethylpyridine moiety onto the azepan-2-one core. For example, analogous procedures in describe the use of nitrile intermediates followed by hydrogenation to achieve aminomethyl groups. Optimization may include:

  • Catalyst selection : Palladium or nickel catalysts for hydrogenation steps (e.g., reducing nitriles to amines).
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
  • Temperature control : Maintaining 50–80°C to balance reaction rate and side-product formation .
    Yield improvements can be monitored via HPLC or LC-MS, with purity assessed by NMR and elemental analysis .

Q. How can the structural conformation of this compound be characterized experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving 3D conformations. and highlight the use of SHELX programs (e.g., SHELXL) for refining crystal structures. Key steps include:

  • Crystallization : Use slow evaporation in solvents like ethanol or DCM to obtain single crystals.
  • Data collection : Synchrotron radiation for high-resolution data.
  • Refinement : Analyze bond lengths (e.g., C–N bonds ~1.32–1.41 Å, indicating partial double-bond character) and torsion angles to confirm non-planar geometries .
    Complementary techniques like FT-IR (amide I/II bands) and 1H^1 \text{H}-NMR (chemical shifts for NH and pyridine protons) validate functional groups .

Advanced Research Questions

Q. How do solvent effects and tautomeric equilibria influence the stability of this compound in solution?

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?

Methodological Answer: Crystal packing is driven by hydrogen bonding (N–H···O, C–H···π) and π-π stacking. reveals that pyridine and azepan-2-one rings form dihedral angles of ~35–70°, influencing packing density. To investigate:

  • Hirshfeld surface analysis : Quantify interaction types (e.g., % contribution of H-bonds vs. van der Waals forces).
  • Thermal analysis : DSC/TGA to correlate melting points/decomposition with packing efficiency.
    Contradictions between predicted (e.g., Mercury software) and observed packing motifs may arise from kinetic vs. thermodynamic crystallization pathways .

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and computational predictions for this compound?

Methodological Answer: Discrepancies often stem from dynamic effects (e.g., tautomerism) or solvent-induced shifts. Strategies include:

  • Dynamic NMR : Variable-temperature 1H^1 \text{H}-NMR to detect slow-exchange processes (e.g., rotamers).
  • DFT with implicit solvent models : Compare calculated chemical shifts (GIAO method) in solvents like chloroform or DMSO with experimental data.
  • 2D NMR (COSY, NOESY) : Assign proton environments and validate spatial arrangements .
    If contradictions persist, cross-validate with X-ray data to confirm the dominant conformation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Refer to GHS guidelines and Safety Data Sheets (SDS) as in :

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one
Reactant of Route 2
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1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one

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